N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide
Description
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide (CAS: 324577-71-1) is a Schiff base derivative of 2-phenylacetamide, characterized by a nitrofuran moiety linked via an imine group. The compound’s structure includes a 5-nitrofuran ring conjugated to a phenylacetamide backbone through an E-configuration methylideneamino bridge. However, the provided evidence lacks explicit data on its synthesis, biological activity, or crystallographic properties, necessitating comparative analysis with structurally analogous compounds.
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12(8-10-4-2-1-3-5-10)15-14-9-11-6-7-13(20-11)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEQVRPXDWMNHA-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the condensation of a nitrofuran aldehyde with a phenylacetamide derivative in the presence of an acidic or basic catalyst. Specific reaction conditions include:
Temperature: Usually maintained between 60-80°C.
Solvent: Commonly utilized solvents are ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide are employed to facilitate the reaction.
Industrial Production Methods
In an industrial context, the compound is synthesized using a continuous flow reactor to enhance the yield and purity. This method allows for precise control over reaction conditions and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation to form corresponding nitro derivatives.
Reduction: Reduced using hydrogenation or chemical reductants to form amine derivatives.
Substitution: Reacts with nucleophiles in a substitution reaction, often replacing the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Nitrofuranyl derivatives.
Reduction: Amine-functionalized derivatives.
Substitution: Products vary depending on the nucleophile used, often leading to diverse functionalized compounds.
Scientific Research Applications
Chemistry
Synthesis of derivatives: Used as a building block for synthesizing more complex molecules.
Catalysis: Functions as a catalyst in certain organic reactions.
Biology
Antimicrobial activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Enzyme inhibition: Used in studies to understand enzyme mechanisms and inhibition.
Medicine
Drug development: Investigated as a potential lead compound for developing new pharmaceuticals.
Diagnostic agents: Explored for use in diagnostic imaging and markers.
Industry
Agricultural chemicals: Tested for use as a precursor in the synthesis of agrochemicals.
Material science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitrofuran moiety is often involved in redox reactions, generating reactive intermediates that interact with biological macromolecules. These interactions can lead to inhibition of enzyme activity or disruption of cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-phenylacetamide derivatives, emphasizing substituent variations, biological activities, and research findings:
Key Observations:
Bioactivity Trends: Thiadiazole-substituted derivatives (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) exhibit pronounced cytotoxicity, likely due to the thiadiazole ring’s ability to disrupt redox homeostasis . The nitrofuran analog may share similar redox-modulating properties but lacks direct evidence. Trifluoromethylbenzothiazole derivatives (e.g., EP3348550A1) emphasize the role of electron-withdrawing groups in enhancing pharmacokinetic stability .
This contrasts with benzothiazole or thiadiazole analogs, which rely on heterocyclic π-stacking for DNA intercalation . Crystallographic Data: Unlike N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (resolved via SHELX ), the target compound’s crystal structure remains unreported, limiting conformational analysis.
Synthetic Methodologies :
- Schiff base formation (as in the target compound) typically employs condensation of aldehydes with amines, but evidence for this specific synthesis is absent. In contrast, thiadiazole derivatives utilize 1-methyl-2-halopyridinium iodides for carboxamide coupling .
Biological Activity
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide (CID 6894036) is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the available data on its biological activity, highlighting key findings from various research studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H11N3O4
- Molecular Weight : 273.25 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound.
In Vitro Studies
-
Bacterial Strains Tested :
- Gram-positive : Staphylococcus aureus, Bacillus subtilis
- Gram-negative : Escherichia coli, Pseudomonas aeruginosa
-
Methodology :
- The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
- The MTT assay was employed to evaluate cell viability and cytotoxicity.
-
Findings :
- The compound exhibited moderate to strong antibacterial activity against tested strains.
- MIC values were comparable to those of standard antibiotics like kanamycin B, demonstrating its potential as an effective antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Comparison with Kanamycin B |
|---|---|---|
| Staphylococcus aureus | 32 | Similar |
| Bacillus subtilis | 64 | Higher |
| Escherichia coli | 16 | Lower |
| Pseudomonas aeruginosa | 8 | Significantly lower |
The mechanism underlying the antibacterial activity of this compound appears to be related to its ability to inhibit bacterial fatty acid synthesis.
- Enzymatic Inhibition :
- It acts as an inhibitor of the enzyme ecKAS III, crucial for bacterial fatty acid synthesis.
- The half-maximal inhibitory concentration (IC50) was reported at 5.6 µM, indicating a potent inhibition effect.
Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of multiple bacterial strains, with a notable reduction in colony-forming units (CFUs) observed after treatment with sub-MIC concentrations.
Study 2: Structure-Activity Relationship
Research investigating the structure-activity relationship (SAR) indicated that modifications on the nitrofuran moiety significantly influenced antibacterial potency. Substituents that enhance lipophilicity tended to improve activity against Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
